

discovery and development of Acrinathrin

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Compound of Interest

Compound Name: *Acrinathrin*

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An In-depth Technical Guide to the Discovery and Development of **Acrinathrin**

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Acrinathrin**, a synthetic pyrethroid insecticide and acaricide. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and toxicology.

Introduction and Discovery

Acrinathrin is a potent, broad-spectrum synthetic pyrethroid insecticide and acaricide belonging to the cyclopropanecarboxylate ester and organofluorine chemical classes.[1] It was developed and introduced by the French company Roussel Uclaf (later AgrEvo) in 1990, with its invention credited to J. R. Tessier and colleagues.[2] The key patents associated with its development are EP 48185 and FR 2486073.[2]

Acrinathrin was designed to be a highly active, single-isomer product with efficacy against a range of mites and other insect pests.[3] It is particularly noted for its use in agriculture on crops such as fruits, vegetables, and tea, as well as in apiculture for the control of the *Varroa jacobsoni* mite in honeybee colonies.[4] Like other pyrethroids, its development was driven by the need for insecticides with high potency against target pests, low mammalian toxicity, and greater stability than natural pyrethrins.[5][6]

Physicochemical Properties

Acrinathrin is a colorless crystalline solid in its technical grade.[2] It possesses three chiral centers and one double bond, which allows for 16 possible stereoisomers; however, it is

manufactured as a single, highly active isomer to ensure target specificity and efficacy.^[3] Its key physicochemical properties are summarized in the table below.

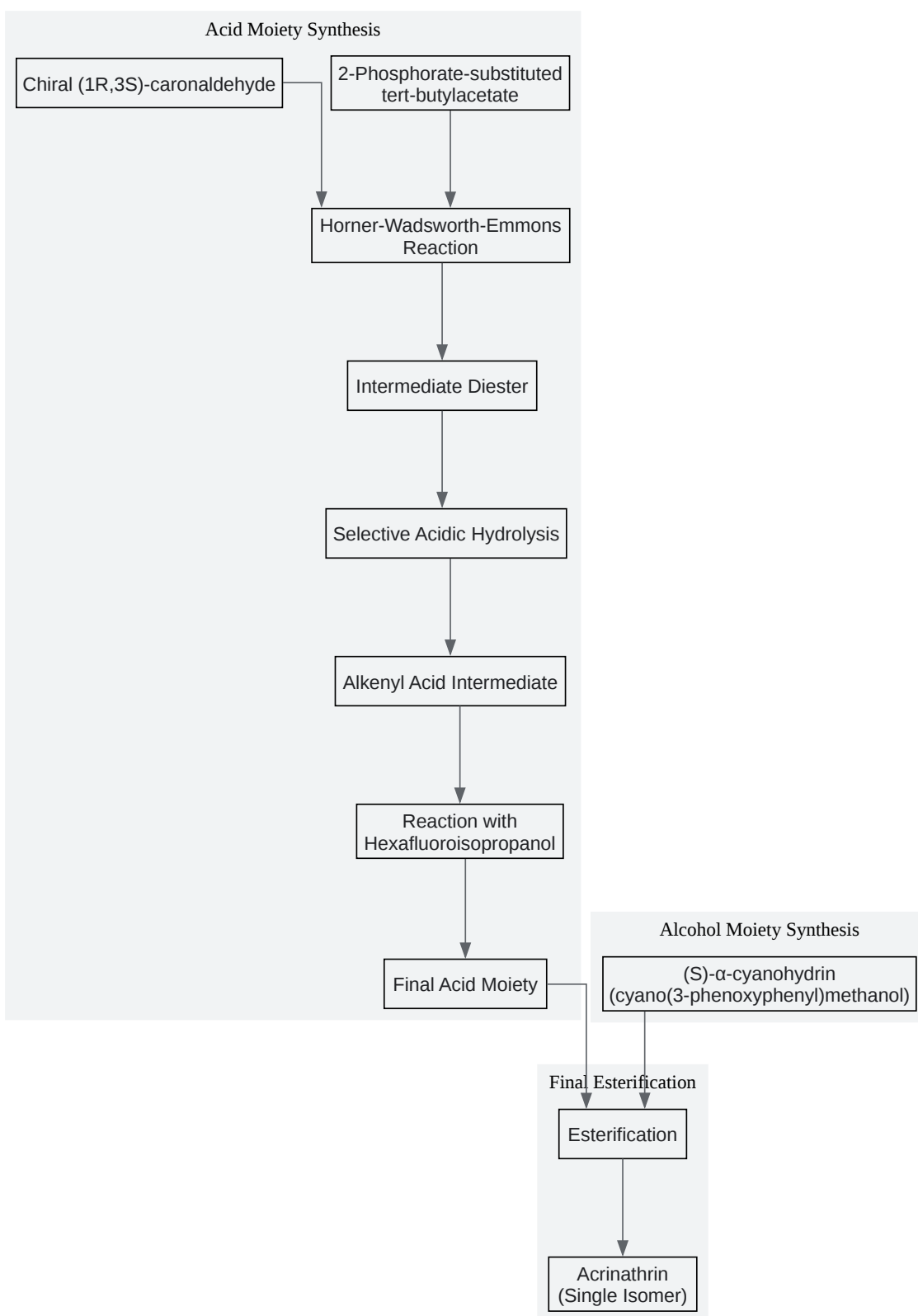
Property	Value	Reference
Chemical Formula	C ₂₆ H ₂₁ F ₆ NO ₅	^[3] ^[7]
Molecular Weight	541.44 g/mol	^[3] ^[7] ^[8]
CAS Registry No.	101007-06-1	^[3]
Melting Point	81.5°C (pure); 82°C (technical)	^[2] ^[8]
Vapor Pressure	4.4 x 10 ⁻⁵ mPa (at 20°C)	^[2]
Solubility	Low aqueous solubility	^[3]
Stability	Stable in acidic conditions; hydrolysis and epimerization increase at pH > 7	^[2]

Synthesis and Manufacturing

The commercial production of **Acrinathrin** involves a complex, multi-step chemical synthesis designed to isolate the desired single active isomer.^[3] The process begins with the preparation of two key chemical building blocks:

- An alcohol moiety: (S)-cyano(3-phenoxyphenyl)methanol.
- An acid moiety: A substituted (1R,3S)-cis-cyclopropane carboxylic acid derivative containing a hexafluoroisopropoxy carbonyl group.^[3]^[9]

These two intermediates are then combined through an esterification reaction under controlled conditions to yield the final **Acrinathrin** molecule.^[3] A documented synthetic route involves a Horner–Wadsworth–Emmons (HWE) reaction to form the acid moiety's side chain before the final esterification.^[10]



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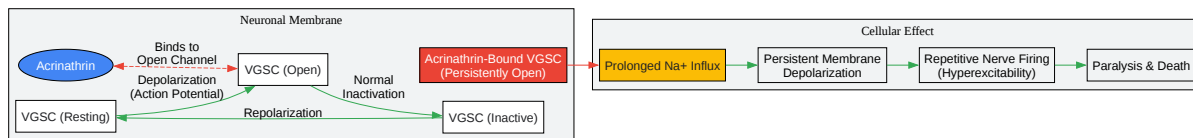
Figure 1: Generalized workflow for the chemical synthesis of **Acrinathrin**.

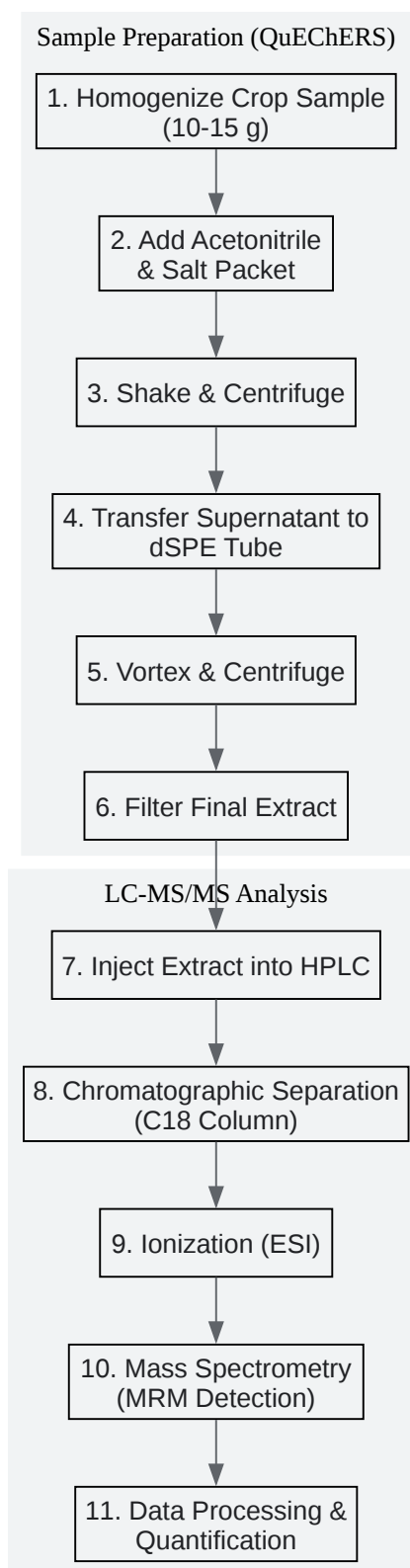
Mechanism of Action

Acrinathrin functions as a potent neurotoxin that targets the voltage-gated sodium channels (VGSCs) in the nervous systems of insects and mites.^{[3][11][12]} This is the primary mechanism shared by all pyrethroid insecticides.^{[10][11][12]}

The process unfolds as follows:

- **Binding:** **Acrinathrin** preferentially binds to the sodium channel when it is in the open, or activated, state following nerve stimulation (depolarization).^{[4][13]} The binding site is located in a hydrophobic cavity within the channel protein, specifically at the interface of domains I and II (Site 2) and/or domains II and III (Site 1), involving the S4-S5 linker and S5/S6 helices.^{[3][10][13]}
- **Channel Modification:** Binding stabilizes the open conformation of the channel, preventing its normal, rapid inactivation (closing).^{[4][13]}
- **Prolonged Sodium Influx:** This disruption leads to a persistent influx of sodium ions (Na⁺) into the neuron, observed experimentally as a characteristic "tail current".^[4]
- **Neurotoxicity:** The prolonged depolarization results in uncontrolled, repetitive nerve firing (hyperexcitability), leading to paralysis, knockdown, and eventual death of the insect.^{[4][11]}





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